![molecular formula C27H30N4O6 B2528851 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877634-02-1](/img/structure/B2528851.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests it could be involved in interactions with central nervous system receptors or could act as a ligand in catalytic processes.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of benzimidazole derivatives with a piperazine moiety have been synthesized and tested for H1-antihistaminic activity, indicating that the presence of an oxygen atom in the substituent attached to the benzimidazole nucleus is crucial for potent activity . Similarly, N,N'-bisoxalamides have been used to enhance catalytic activity in copper-catalyzed coupling reactions, suggesting that the oxalamide moiety in the compound of interest could play a role in catalytic processes .
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophore features: a benzodioxole, a furan ring, a piperazine ring, and an oxalamide group. These features are known to contribute to the binding affinity and selectivity of ligands for various receptors. For example, N-benzylpiperazine derivatives have been evaluated for their affinity at sigma-1 receptors, with certain structural features identified as crucial for optimal receptor affinity and selectivity .
Chemical Reactions Analysis
The compound contains functional groups that could participate in various chemical reactions. The oxalamide group, for instance, could be involved in coupling reactions as seen in the synthesis of N,N'-bisoxalamides . The piperazine ring is a common moiety in pharmaceuticals and can undergo N-arylation, which is a key step in the synthesis of many drug-like molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural components suggest certain properties. The presence of aromatic rings and a piperazine moiety typically contributes to the lipophilicity of the molecule, which is important for crossing biological membranes. The oxalamide group could influence the solubility and the molecule's ability to form hydrogen bonds, affecting its interaction with biological targets and catalysts .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been synthesized and evaluated for their pharmacological properties. For example, derivatives of benzodioxole and piperazine have shown significant pharmacological activities, including anti-inflammatory, analgesic, and COX-2 inhibition properties, with potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020). These findings suggest the importance of exploring structurally related compounds for potential therapeutic uses.
Catalytic Activity Enhancement
N,N'-Bisoxalamides, including compounds similar in structure to the queried compound, have been reported to enhance catalytic activity in Cu-catalyzed coupling reactions (Bhunia et al., 2017). This research demonstrates the compound's potential in facilitating organic synthesis processes, particularly in pharmaceutical chemistry where coupling reactions are crucial.
Antimicrobial Activities
Research on triazole derivatives structurally related to the compound has shown antimicrobial activities, indicating the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007). This highlights the compound's relevance in addressing the growing concern over antibiotic resistance.
Adrenergic Receptor Binding
Some derivatives have been identified with potent alpha 1A/D-adrenergic receptor blocking properties (Romeiro et al., 2011), suggesting potential applications in the treatment of conditions related to adrenergic receptor activity, such as hypertension.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O6/c1-34-21-7-5-20(6-8-21)30-10-12-31(13-11-30)22(23-3-2-14-35-23)17-29-27(33)26(32)28-16-19-4-9-24-25(15-19)37-18-36-24/h2-9,14-15,22H,10-13,16-18H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDHAXABFGDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.